molecular formula C27H25NO2 B12044273 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate CAS No. 355421-42-0

2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12044273
CAS No.: 355421-42-0
M. Wt: 395.5 g/mol
InChI Key: CPQCRNIADPDRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with the molecular formula C27H25NO2. It is known for its unique structural features, which include an isopropyl group, a methyl group, and a quinoline carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenyl 2-phenyl-4-quinolinecarboxylate: Similar structure but lacks the 8-methyl group.

    Methyl 2-phenylquinoline-4-carboxylate: Similar quinoline carboxylate moiety but different substituents.

Uniqueness

2-Isopropyl-5-methylphenyl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

355421-42-0

Molecular Formula

C27H25NO2

Molecular Weight

395.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C27H25NO2/c1-17(2)21-14-13-18(3)15-25(21)30-27(29)23-16-24(20-10-6-5-7-11-20)28-26-19(4)9-8-12-22(23)26/h5-17H,1-4H3

InChI Key

CPQCRNIADPDRDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.